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Abstract

ML347 is a highly potent and selective small molecule inhibitor of Activin Receptor-Like Kinase
1 (ALK1) and ALK2, members of the Transforming Growth Factor-f3 (TGF-B) superfamily of
serine/threonine kinases. This document provides a comprehensive technical overview of
ML347, including its biochemical and cellular activity, selectivity profile, and pharmacokinetic
properties. Detailed experimental protocols for key assays and visualizations of the relevant
signaling pathways are presented to facilitate its use as a chemical probe in biomedical
research and drug discovery.

Introduction

The Bone Morphogenetic Protein (BMP) signaling pathway is crucial for a multitude of cellular
processes, including embryonic development, tissue homeostasis, and cellular differentiation.
[1] Dysregulation of this pathway is implicated in various diseases. Activin Receptor-Like
Kinases (ALKSs) are type | receptors in the BMP signaling cascade. Specifically, ALK1 and
ALK2 have emerged as key regulators of processes such as angiogenesis and osteogenesis.
[1][2] The development of selective chemical probes to interrogate the function of individual
ALK isoforms is essential for dissecting their specific roles in health and disease.

ML347 was identified through a medicinal chemistry effort to improve the selectivity of existing
BMP inhibitors derived from the pyrazolo[1,5-a]pyrimidine scaffold of dorsomorphin.[3] It
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emerged as a potent inhibitor of ALK1 and ALK2 with exceptional selectivity over other related
kinases, particularly ALK3.[3] This high selectivity makes ML347 an invaluable tool for studying
the specific functions of ALK1 and ALK2.

Quantitative Data

The following tables summarize the key quantitative data for ML347, demonstrating its potency,
selectivity, and in vitro pharmacokinetic properties.

Table 1: Biochemical Potency and Selectivity of ML347

Target IC50 (nM) Selectivity vs. ALK2
ALK2 32

ALK1 46 0.7x
ALK3 >10,000 >312x
ALK6 >9,800 >306x
KDR (VEGFR2) >19,000 >593x
ALK4 Inactive >312x
ALK5 Inactive >312x
BMPR2 Inactive >312x
TGFBR2 Inactive >312x
AMPK Inactive >312x

Data compiled from multiple sources.[3][4]

Table 2: Cellular Activity of ML347
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Assay Cell Line Ligand IC50 (nM)

BMP4-responsive
Luciferase Reporter C2C12 BMP4 152
Assay

Data from NIH Probe Report.[3]

Table 3: In Vitro Pharmacokinetic Properties of ML347

Parameter Human Mouse Rat

Microsomal Clearance  High High Moderate-High

Plasma Protein ] ] ]
o High (~99%) High (~99%) High (~99%)
Binding

Data suggests that for in vivo studies, non-oral routes of administration such as intraperitoneal
(IP) injection are recommended.[3]

Signaling Pathways

ALK1 and ALK2 are key mediators of BMP signaling. Upon ligand binding (e.g., BMP9 to ALK1,
BMP6/7 to ALK2), these type | receptors form a complex with a type Il receptor (e.g., BMPR2,
ActRIIA, ActRIIB). The type Il receptor then phosphorylates and activates the ALK1/ALK2
kinase domain. The activated ALK1/ALK2 in turn phosphorylates downstream signaling
molecules, primarily Smadl, Smad5, and Smad8. These phosphorylated R-Smads then form a
complex with the common mediator Smad4 and translocate to the nucleus to regulate the
transcription of target genes.
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Caption: ALK1/ALK2 Signaling Pathway and Inhibition by ML347.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of
ML347.

In Vitro Kinase Assay (Luminescence-Based)

This protocol is adapted for a 384-well format and measures kinase activity by quantifying the
amount of ADP produced using a luciferase-based system.

Materials:
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e Recombinant human ALK1 or ALK2 enzyme

» Kinase buffer (e.g., 40 mM Tris-HCI, pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA, 50 uM DTT)
e Substrate (e.g., casein or a specific peptide substrate)

e ATP

e ML347 (or other test compounds) dissolved in DMSO

o ADP-Glo™ Kinase Assay kit (Promega)

o 384-well white assay plates

o Plate reader capable of luminescence detection

Procedure:

o Prepare serial dilutions of ML347 in DMSO. Further dilute in kinase buffer to the desired final
concentrations. The final DMSO concentration in the assay should be kept constant (e.g.,
<1%).

e Add 1 pL of the diluted ML347 or DMSO (vehicle control) to the wells of the 384-well plate.

o Prepare the enzyme solution by diluting the recombinant ALK1 or ALK2 in kinase buffer to
the desired concentration. Add 2 pL of the enzyme solution to each well.

o Prepare the substrate/ATP mix by diluting the substrate and ATP in kinase buffer to the
desired final concentrations. Add 2 pL of this mix to each well to initiate the kinase reaction.

¢ Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

e Add 5 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP. Incubate for 40 minutes at room temperature.

e Add 10 pL of Kinase Detection Reagent to each well to convert the generated ADP to ATP
and produce a luminescent signal. Incubate for 30 minutes at room temperature.
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o Measure the luminescence using a plate reader.

o Calculate the percent inhibition for each concentration of ML347 relative to the DMSO
control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
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Caption: Workflow for a luminescence-based in vitro kinase assay.
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BMP-Responsive Luciferase Reporter Assay

This cell-based assay measures the ability of ML347 to inhibit BMP-induced gene transcription.
Materials:

C2C12 cells stably expressing a BMP-responsive element (BRE) driving luciferase
expression.

Cell culture medium (e.g., DMEM with 10% FBS).

Recombinant human BMP4.

ML347 dissolved in DMSO.

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).
96-well white, clear-bottom cell culture plates.

Luminometer.

Procedure:

Seed the C2C12-BRE-luciferase cells in a 96-well plate at a density that will result in a
confluent monolayer on the day of the assay.

The next day, replace the medium with a low-serum medium.
Prepare serial dilutions of ML347 in the low-serum medium.
Pre-incubate the cells with the diluted ML347 or vehicle (DMSO) for 1 hour.

Stimulate the cells with BMP4 at a concentration that induces a robust luciferase signal (e.g.,
10 ng/mL).

Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's
instructions.
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o Add the luciferase substrate to the cell lysate and measure the luminescence using a
luminometer.

o Determine the IC50 value of ML347 by plotting the luminescence signal against the
compound concentration.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of ML347 in liver microsomes.[5][6][7]
Materials:

e Pooled liver microsomes (human, mouse, rat).

o Phosphate buffer (e.g., 0.1 M, pH 7.4).

 NADPH regenerating system (or NADPH).

e ML347 stock solution in DMSO.

» Acetonitrile with an internal standard for quenching the reaction.

e LC-MS/MS system.

Procedure:

e Prepare a working solution of ML347 in phosphate buffer.

¢ Pre-warm the liver microsomes and the NADPH regenerating system at 37°C.

« Initiate the reaction by adding the NADPH regenerating system to the microsome-compound
mixture. The final protein concentration is typically 0.5-1 mg/mL.

» At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture
and quench it by adding it to cold acetonitrile containing an internal standard.

o Centrifuge the samples to precipitate the proteins.
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Analyze the supernatant by LC-MS/MS to quantify the remaining amount of ML347 at each
time point.

Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) by plotting the natural
logarithm of the percentage of ML347 remaining versus time.

Plasma Protein Binding Assay

This assay determines the fraction of ML347 bound to plasma proteins using equilibrium

dialysis.[8]

Materials:

Equilibrium dialysis apparatus (e.g., RED device).

Dialysis membrane with an appropriate molecular weight cutoff.

Plasma (human, mouse, rat).

Phosphate buffered saline (PBS), pH 7.4.

ML347 stock solution.

LC-MS/MS system.

Procedure:

Spike the plasma with ML347 to a known concentration.

Load the spiked plasma into one chamber of the dialysis device and PBS into the other
chamber.

Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
After incubation, take samples from both the plasma and the buffer chambers.

Determine the concentration of ML347 in both samples by LC-MS/MS.
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o Calculate the fraction unbound (fu) using the following formula: fu = (concentration in buffer
chamber) / (concentration in plasma chamber).

Conclusion

ML347 is a well-characterized chemical probe that exhibits high potency for ALK1 and ALK2
and outstanding selectivity against other BMP type | receptors. Its properties make it an
excellent tool for investigating the physiological and pathological roles of ALK1 and ALK2
signaling. The detailed data and protocols provided in this guide are intended to enable
researchers to effectively utilize ML347 in their studies to further unravel the complexities of the
BMP signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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